![molecular formula C18H14Br8O3S B14462509 1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] CAS No. 66989-30-8](/img/structure/B14462509.png)
1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]: is a complex organic compound with the molecular formula C18H14Br8O4S and a molecular weight of 965.6 g/mol . This compound is characterized by its multiple bromine atoms and sulfinyl groups, making it a significant subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] typically involves the bromination of precursor compounds. One common method includes the reaction of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct substitution and addition reactions occur.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives , while substitution reactions can produce various alkoxy or aryloxy derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: The compound’s brominated structure makes it a potential candidate for studying biological interactions and enzyme inhibition . Researchers investigate its effects on various biological systems to understand its potential as a biochemical tool .
Medicine: While not widely used in medicine, the compound’s derivatives are explored for their antimicrobial and antifungal properties . Studies focus on modifying its structure to enhance its biological activity and therapeutic potential .
Industry: In the industrial sector, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is utilized as a flame retardant in polymers and textiles. Its high bromine content contributes to its effectiveness in reducing flammability .
Wirkmechanismus
The mechanism of action of 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity . The sulfinyl group may also participate in redox reactions , influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Bis(2,3-dibromopropoxy)-3,3’,5,5’-tetrabromodiphenyl sulfone
- 4,4’-Sulfonylbis(2,6-dibromo-1-(2,3-dibromopropoxy)benzene)
- 5,5’-Sulfonylbis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene)
Comparison: Compared to these similar compounds, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is unique due to its specific sulfinyl group and bromine substitution pattern . This unique structure imparts distinct chemical reactivity and biological activity , making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
66989-30-8 |
|---|---|
Molekularformel |
C18H14Br8O3S |
Molekulargewicht |
949.6 g/mol |
IUPAC-Name |
1,3-dibromo-5-[3,5-dibromo-4-(3,3-dibromopropoxy)phenyl]sulfinyl-2-(3,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C18H14Br8O3S/c19-11-5-9(6-12(20)17(11)28-3-1-15(23)24)30(27)10-7-13(21)18(14(22)8-10)29-4-2-16(25)26/h5-8,15-16H,1-4H2 |
InChI-Schlüssel |
RHPSPMYOZMWHIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCCC(Br)Br)Br)S(=O)C2=CC(=C(C(=C2)Br)OCCC(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
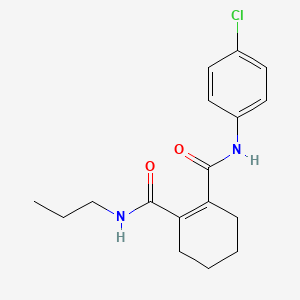
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)
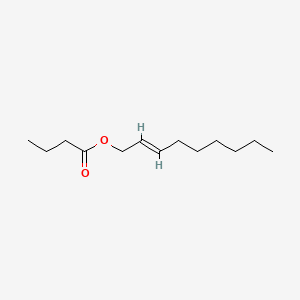
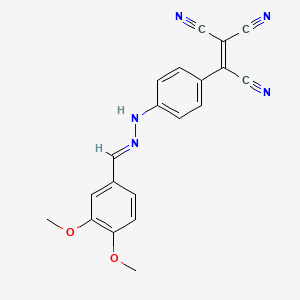
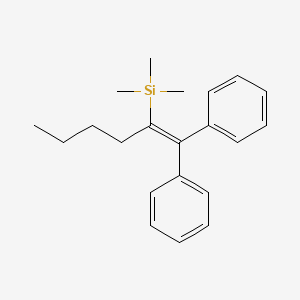

![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)

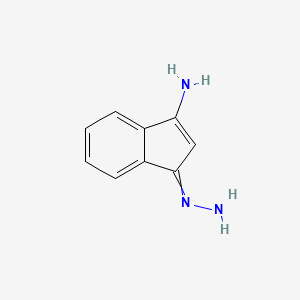
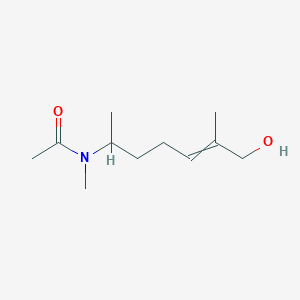
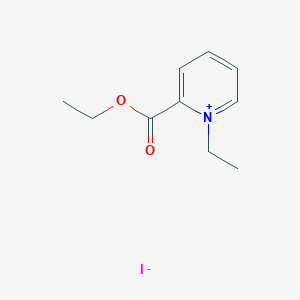
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
